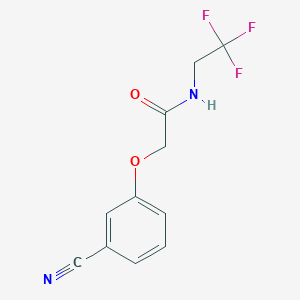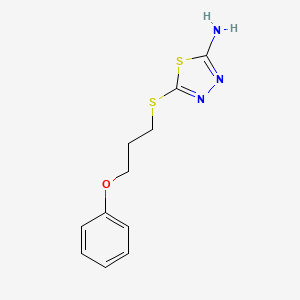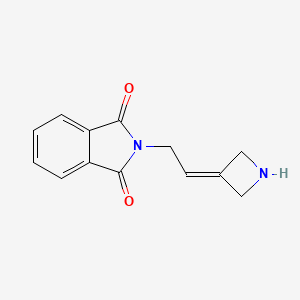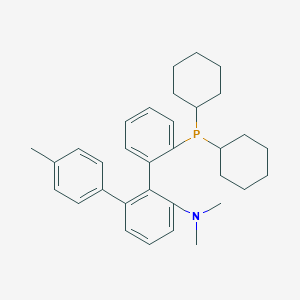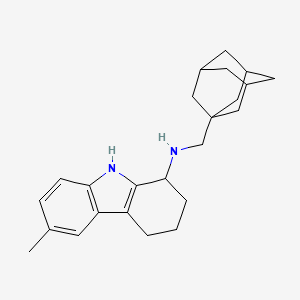
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that features both adamantane and carbazole moieties. The adamantane structure is known for its rigidity and stability, while the carbazole ring system is notable for its aromatic properties. This combination makes this compound an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the preparation of the adamantane and carbazole precursors. One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the adamantylmethyl group. This is followed by the formation of the carbazole ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromaticity of the carbazole ring.
Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, which can influence the compound’s binding affinity and specificity. The carbazole ring system can participate in π-π interactions and hydrogen bonding, further affecting its activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- 1,2-Disubstituted adamantane derivatives
Uniqueness
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its combination of adamantane and carbazole structures. This dual functionality provides a balance of rigidity, stability, and aromaticity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
分子式 |
C24H32N2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
InChI |
InChI=1S/C24H32N2/c1-15-5-6-21-20(7-15)19-3-2-4-22(23(19)26-21)25-14-24-11-16-8-17(12-24)10-18(9-16)13-24/h5-7,16-18,22,25-26H,2-4,8-14H2,1H3 |
InChI 键 |
CKZSEFSPKWEWQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC45CC6CC(C4)CC(C6)C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


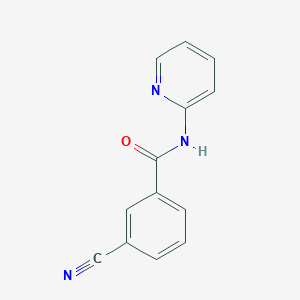
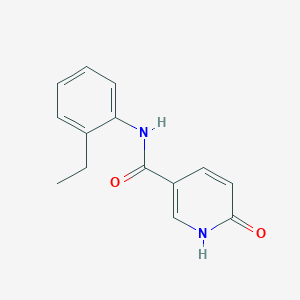
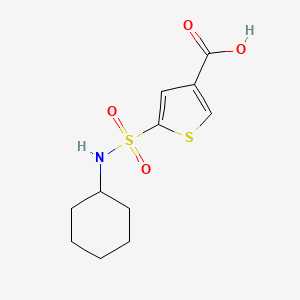
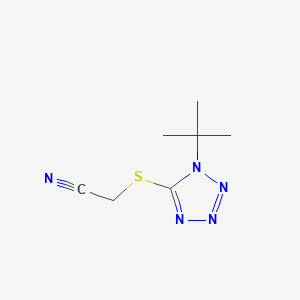


![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
